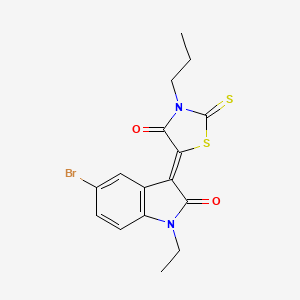
N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxybenzylidene group, a hydrazino group, and a tetradecanamide chain. Its molecular formula is C23H38N4O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide typically involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the intermediate 2-(2-ethoxybenzylidene)hydrazine. This intermediate is then reacted with tetradecanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazino and ethoxybenzylidene groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
Uniqueness
N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its long tetradecanamide chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature may influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Propiedades
Número CAS |
765274-99-5 |
|---|---|
Fórmula molecular |
C25H41N3O3 |
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C25H41N3O3/c1-3-5-6-7-8-9-10-11-12-13-14-19-24(29)26-21-25(30)28-27-20-22-17-15-16-18-23(22)31-4-2/h15-18,20H,3-14,19,21H2,1-2H3,(H,26,29)(H,28,30)/b27-20+ |
Clave InChI |
LREHVKJYXGSFPL-NHFJDJAPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=CC=C1OCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=CC=C1OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12026746.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12026767.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12026774.png)
![4-(benzyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12026776.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12026782.png)


![N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026793.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12026799.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12026805.png)

